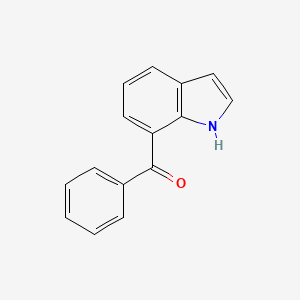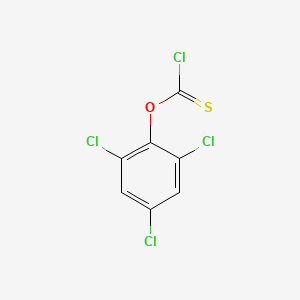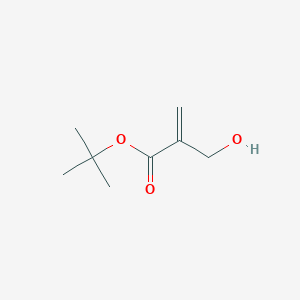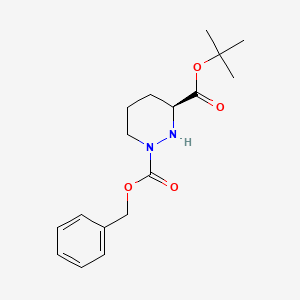
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate
描述
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate, also known as BCTD, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BCTD is a tetrahydropyridazine derivative that has been found to have promising effects in treating various diseases. In
作用机制
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate exerts its therapeutic effects by modulating various signaling pathways in the body. (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate can increase the levels of cAMP and cGMP, which can lead to anti-inflammatory and anti-cancer effects.
生化和生理效应
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to have various biochemical and physiological effects in animal models. Research has shown that (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate can reduce inflammation by decreasing the levels of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines. Additionally, (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to have low toxicity and can be administered orally. However, there are limitations to using (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate in lab experiments. (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has poor solubility in water, which can make it difficult to administer in vivo. Additionally, (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the research on (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate. One potential direction is to further investigate the anti-inflammatory effects of (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate in various disease models. Additionally, research could focus on the potential use of (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate in the treatment of neurological disorders, such as Alzheimer's disease. Another direction for future research could be to develop more effective formulations of (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate that can overcome its limitations, such as poor solubility and short half-life. Finally, research could focus on the development of analogs of (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate that have improved therapeutic properties.
科学研究应用
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has anti-inflammatory properties and can reduce inflammation in animal models. Additionally, (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-O-benzyl 3-O-tert-butyl (3S)-diazinane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)14-10-7-11-19(18-14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,18H,7,10-12H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUUPKDLDFXKDX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(N1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN(N1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452785 | |
| Record name | 1-Benzyl 3-tert-butyl (3S)-tetrahydropyridazine-1,3(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate | |
CAS RN |
72064-51-8 | |
| Record name | 1-Benzyl 3-tert-butyl (3S)-tetrahydropyridazine-1,3(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



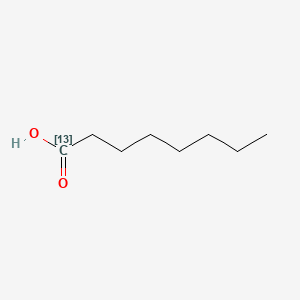
![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)
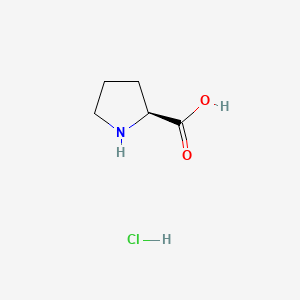
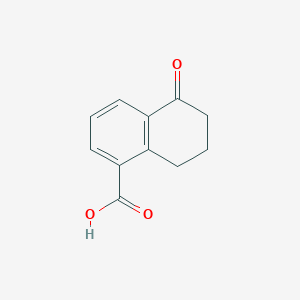
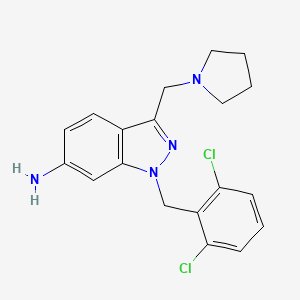

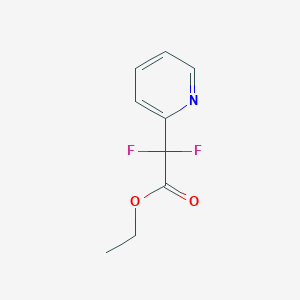
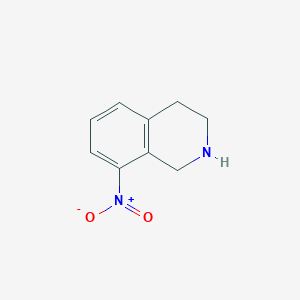
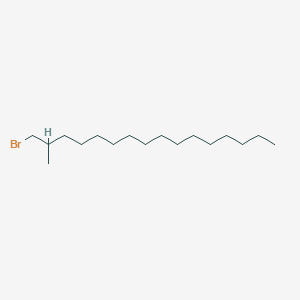
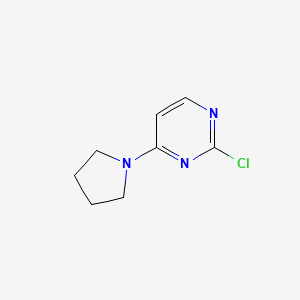
![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
